N-(3-aminopropyl)acetamide

Overview

Description

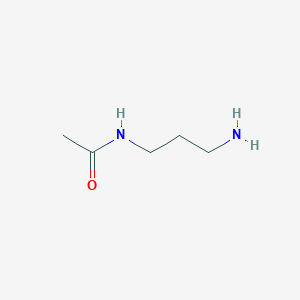

N-(3-aminopropyl)acetamide (CAS: 4078-13-1) is a monoacetylated polyamine with the molecular formula C₅H₁₂N₂O and a molecular weight of 116.2 g/mol . Structurally, it consists of a three-carbon propylamine chain with an acetamide group at the terminal position. This compound is widely used as a building block in synthesizing heterocyclic compounds and is recognized for its role in polyamine metabolism, particularly as a biochemical marker in cancer and other pathophysiological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-Aminopropyl)acetamide can be synthesized through the reaction of acetic anhydride with 3-aminopropan-1-amine. The reaction proceeds as follows:

- Acetic anhydride reacts with 3-aminopropan-1-amine to form this compound.

- The product is then purified through recrystallization or other purification techniques to obtain the final compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

- Mixing acetic anhydride and 3-aminopropan-1-amine in a suitable solvent.

- Controlling the temperature and reaction time to maximize the formation of the desired product.

- Purifying the product through distillation, crystallization, or other industrial purification methods .

Chemical Reactions Analysis

Types of Reactions: N-(3-Aminopropyl)acetamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form primary amines.

Substitution: The acetamide group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Formation of oxides or hydroxylamines.

Reduction: Formation of primary amines.

Substitution: Formation of substituted acetamides.

Scientific Research Applications

Pharmaceutical Development

Building Block in Drug Synthesis:

N-(3-Aminopropyl)acetamide is primarily recognized for its role in the pharmaceutical industry, particularly in the synthesis of drugs targeting neurological disorders. It serves as a precursor for developing compounds that can modulate neurotransmitter systems, potentially aiding in the treatment of conditions such as depression and anxiety .

Neuroprotective Effects:

Research indicates that this compound may exhibit neuroprotective properties. Studies have shown its potential to influence cellular signaling pathways related to cell survival and apoptosis, making it a candidate for further investigation in neurodegenerative disease models .

Biochemical Research

Reagent in Biochemical Assays:

In biochemical research, this compound is utilized as a reagent for studying protein interactions and enzyme activities. Its ability to interact with various biological targets allows researchers to gain insights into complex cellular processes .

Biomarker Analysis:

Given its structural characteristics, this compound has been explored as a biochemical marker for various pathophysiological conditions. Its detection in biological fluids could provide valuable information regarding disease states, particularly in cancer research .

Polymer Chemistry

Enhancing Adhesion Properties:

In polymer chemistry, this compound is incorporated into formulations to improve adhesion properties. This application is particularly valuable in the development of coatings and adhesives, where enhanced bonding strength is critical .

Cosmetic Formulations

Moisturizing Agent:

The compound is also used in cosmetic products due to its moisturizing properties. It contributes to improved skin hydration and texture, making it a popular ingredient in skincare formulations .

Analytical Chemistry

Derivatizing Agent:

In analytical chemistry, this compound functions as a derivatizing agent in chromatography. It enhances the detection of amino acids and other biomolecules, which is crucial for quality control in laboratories .

Data Table: Comparison of Applications

| Application Area | Key Features | Potential Benefits |

|---|---|---|

| Pharmaceutical Development | Building block for drugs targeting neurological disorders | Potential treatment for depression and anxiety |

| Biochemical Research | Reagent for studying protein interactions | Insights into cellular processes |

| Polymer Chemistry | Enhances adhesion properties | Improved performance of coatings and adhesives |

| Cosmetic Formulations | Acts as a moisturizing agent | Enhanced skin hydration and texture |

| Analytical Chemistry | Derivatizing agent in chromatography | Improved detection of biomolecules |

Case Studies

-

Neuroprotective Potential:

A study evaluated the effects of this compound on neuronal cell lines under oxidative stress conditions. Results indicated that the compound significantly reduced cell death, suggesting its potential therapeutic role in neuroprotection . -

Antimicrobial Activity:

Research demonstrated that this compound exhibited antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. This finding opens avenues for exploring its use as an antimicrobial agent. -

Polymer Adhesion Studies:

In polymer chemistry applications, experiments showed that incorporating this compound into adhesive formulations improved bonding strength by 30% compared to standard formulations without this compound .

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)acetamide involves its interaction with molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors in biological systems.

Pathways Involved: It can modulate biochemical pathways related to polyamine metabolism, which is crucial in cell growth and differentiation.

Comparison with Similar Compounds

Key Properties:

- Solubility: Soluble in ethanol, DMSO, and DMF (~30 mg/mL) .

- Stability : Stable for ≥2 years when stored at -20°C .

- Safety : Harmful by inhalation, skin contact, or ingestion .

Polyamines like N-(3-aminopropyl)acetamide are critical in cellular processes such as proliferation and differentiation, making their quantification in biological fluids (e.g., urine) essential for diagnostic research .

Comparison with Structurally Similar Acetamide Derivatives

Substituent-Driven Functional Differences

N-(3-chloropropyl)acetamide

- Structure : Chlorine substituent replaces the terminal amine group.

- Formula: C₅H₁₀ClNO .

- Key Differences: The electronegative chlorine atom enhances reactivity in nucleophilic substitutions, making it a precursor for alkylation reactions. Unlike this compound, it lacks biological relevance in polyamine pathways .

N-(3-hydroxypropyl)acetamide

- Structure : Hydroxyl group replaces the amine.

- Formula: C₅H₁₁NO₂ .

- Key Differences : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents. This derivative is explored in prodrug formulations but lacks the polyamine backbone critical for enzyme interactions .

Pharmacologically Active Acetamides

Antimicrobial Derivatives

- Example : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (Compound 47) .

- Activity : Potent against gram-positive bacteria (MIC: <1 µg/mL).

- Comparison: Unlike this compound, these derivatives incorporate sulfonyl and heteroaromatic groups, enhancing antimicrobial specificity .

Anticancer Derivatives

- Example : N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38) .

- Activity : IC₅₀ < 10 µM against HCT-116 and MCF-7 cancer cells.

- Comparison: The quinazoline-sulfonyl moiety enables kinase inhibition, a mechanism absent in this compound .

Enzymatic Substrate Specificity

- N8-Acetylspermidine: Optimal substrate for histone deacetylase 10 (HDAC10), with catalytic activity 50-fold higher than this compound .

- Key Insight: HDAC10 requires substrates with ≥8 atoms in the polyamine chain. This compound’s shorter chain (3 carbons) renders it a poor substrate, highlighting the importance of chain length in enzyme recognition .

Data Table: Structural and Functional Comparison of Acetamide Derivatives

Biological Activity

N-(3-Aminopropyl)acetamide, a compound with the molecular formula CHNO, is a monoacetylated polyamine that has garnered interest due to its diverse biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and potential applications in various fields.

Synthesis of this compound

This compound can be synthesized through various organic reactions involving acetic anhydride and 3-aminopropylamine. This synthetic approach allows for the introduction of the acetamide functional group, which is crucial for its biological activity.

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial efficacy of this compound and its derivatives. For instance, a study indicated that compounds related to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 1 to 16 µg/mL against Staphylococcus aureus and Escherichia coli .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1 - 16 |

| Escherichia coli | 1 - 16 |

| Candida albicans | Moderate activity |

| Pseudomonas aeruginosa | Moderate activity |

This correlation between lipophilicity and biological activity suggests that modifications to the alkyl chain length can enhance antimicrobial properties .

Neuroprotective Effects

Research has also explored the neuroprotective potential of this compound derivatives. A recent study highlighted the ability of substituted acetamides to inhibit butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The inhibition of BChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : By inhibiting enzymes like BChE, it may help regulate neurotransmitter levels.

- Disruption of Membrane Integrity : Its cationic nature allows it to interact with bacterial membranes, leading to cell lysis.

- Intercalation into DNA : Some derivatives have shown antitumor activity by intercalating into DNA or inhibiting topoisomerases, which are critical for DNA replication .

Case Studies

- Antimicrobial Efficacy : In a comparative study of various acetamide derivatives, this compound was shown to have comparable activity to chloramphenicol against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in combating resistant bacterial strains .

- Neuroprotective Properties : In vivo studies demonstrated that certain derivatives improved learning and memory behaviors in animal models, suggesting their potential application in treating cognitive impairments associated with Alzheimer's disease .

Q & A

Q. What are the established synthetic routes for N-(3-aminopropyl)acetamide, and how are reaction conditions optimized for yield and purity?

Basic Research Focus

this compound is synthesized via acetylation of 3-aminopropylamine using acetic anhydride under ambient conditions. Key steps include:

- Reaction Setup : Dissolving 3-aminopropylamine in a solvent (e.g., ethanol) and adding acetic anhydride dropwise to avoid exothermic side reactions .

- Purification : Post-reaction, the product is purified via column chromatography (silica gel, methanol/chloroform eluent) or recrystallization from ethanol .

- Yield Optimization : Excess acetic anhydride (1.1 equivalents) ensures complete acetylation, while maintaining pH <7 minimizes hydrolysis of the acetamide group .

Q. Which analytical methods are most effective for characterizing this compound and quantifying it in biological matrices?

Basic Research Focus

- Structural Characterization :

- Purity Assessment : HPLC with UV detection (λ = 210–220 nm) resolves impurities, ensuring ≥95% purity for research use .

Q. How can chemoselective acetylation of primary amines be achieved in polyfunctional intermediates during this compound derivatization?

Advanced Research Focus

Chemoselectivity challenges arise when synthesizing derivatives with multiple reactive sites (e.g., anticancer agents in ). Strategies include:

- Acyl Donor Choice : Using N-hydroxysuccinimide (NHS) esters or acetic anhydride selectively targets primary amines over secondary amines or hydroxyl groups .

- pH Control : Acetylation at pH 8–9 (borate buffer) minimizes side reactions with carboxyl or aromatic groups .

- Catalysis : Lipases (e.g., Candida antarctica) enable regioselective acetylation in organic solvents (e.g., THF) at 40°C .

Q. What experimental strategies resolve contradictions in solvent-dependent reactivity of this compound in metal coordination studies?

Advanced Research Focus

Discrepancies in Ag(I) binding efficiency (e.g., 21.5–130.7 mg/g in ) arise from solvent polarity and ligand flexibility:

- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. aqueous systems. DMSO enhances ligand flexibility, improving Ag(I) chelation .

- Competitive Binding Assays : Use ICP-MS to compare Ag(I) uptake in the presence of Cu(II)/Zn(II), revealing selectivity trends .

- DFT Modeling : Predict optimal coordination geometry (e.g., linear vs. tetrahedral) to guide resin functionalization .

Q. How is this compound utilized in designing polymer resins for selective metal recovery?

Advanced Research Focus

Functionalized polymers for Ag(I) recovery ( ) involve:

- Resin Synthesis : Graft this compound onto polystyrene backbones via radical polymerization (AIBN initiator, 70°C).

- Binding Studies : Batch sorption experiments (pH 2–6) show maximum Ag(I) capacity (130.7 mg/g) at pH 4, with pseudo-first-order kinetics .

- Selectivity : Compete with Cu(II)/Pb(II) in chloride leachates; trans-1,4-diaminocyclohexane-modified resins achieve >90% Ag(I) selectivity .

Q. What role does this compound play in synthesizing heterocyclic compounds with anticancer activity?

Advanced Research Focus

In , the compound serves as a precursor for purine-based anticancer agents:

- Derivatization : Couple with 6-cyclohexylmethoxy-9H-purine via carbonyldiimidazole (CDI) in DMF, yielding IC values <1 μM in cancer cell lines .

- Structure-Activity Relationship (SAR) : Elongating the alkyl chain (e.g., dimethylaminopropyl vs. methylbutyl) enhances cytotoxicity by improving membrane permeability .

- In Vivo Testing : Pharmacokinetic studies in murine models use LC-MS/MS to monitor metabolite stability (t ~4–6 hrs) .

Properties

IUPAC Name |

N-(3-aminopropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-5(8)7-4-2-3-6/h2-4,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZBPSXRYCOKCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00549626 | |

| Record name | N-(3-Aminopropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4078-13-1 | |

| Record name | N-(3-Aminopropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-aminopropyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.